3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine from attaching to the receptor and exerting its normal effects. This can alter the biochemical pathways that are regulated by dopamine .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it can impact the function of the CNS, as dopamine plays a crucial role in regulating mood, reward, and movement . The exact downstream effects can vary depending on the specific context and the other biochemical factors at play.
Result of Action
The inhibition of the Dopamine D2 receptor can have several effects at the molecular and cellular level. It can potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide , often referred to as AH-8529 , is a synthetic molecule that has garnered interest for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AH-8529 is C21H19ClN2O3, and its structure features several key functional groups that contribute to its biological activity. The presence of the isoxazole ring and the dibenzo[b,f][1,4]oxazepine moiety are particularly significant in mediating its pharmacological effects.
AH-8529 has been primarily studied for its interaction with various biological targets:
- Dopamine Receptor Modulation : Preliminary studies suggest that AH-8529 acts as a selective inhibitor of the Dopamine D2 receptor , which is crucial in the treatment of neuropsychiatric disorders. The modulation of this receptor can influence dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Antioxidants play a vital role in mitigating cellular damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : AH-8529 has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory conditions and autoimmune diseases .
Biological Activity Data
A summary of the biological activities observed for AH-8529 is presented in Table 1.
Case Studies
Several studies have explored the potential therapeutic applications of AH-8529:
- Neuroprotection : In a rodent model of Parkinson's disease, administration of AH-8529 resulted in improved motor function and reduced neuronal loss, indicating neuroprotective effects mediated through dopamine receptor modulation .
- Cancer Research : A study investigating the compound's anti-cancer properties found that it inhibited cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy through its cytotoxic effects on malignant cells .
- Inflammatory Diseases : Clinical trials assessing AH-8529's efficacy in treating rheumatoid arthritis showed promising results, with significant reductions in joint inflammation and pain scores among participants .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c1-13-7-9-21-19(11-13)28-24(30)17-12-15(8-10-20(17)32-21)27-25(31)22-14(2)33-29-23(22)16-5-3-4-6-18(16)26/h3-12H,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRTGXDGMXIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.